molecular formula C9H8Br2O2 B14045436 1-Bromo-1-(4-bromo-2-hydroxyphenyl)propan-2-one

1-Bromo-1-(4-bromo-2-hydroxyphenyl)propan-2-one

Cat. No.: B14045436
M. Wt: 307.97 g/mol
InChI Key: NJPYFPBVKPOGKF-UHFFFAOYSA-N
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Description

1-Bromo-1-(4-bromo-2-hydroxyphenyl)propan-2-one is a halogenated aromatic ketone characterized by two bromine substituents: one on the propan-2-one backbone and another on the 4-position of the 2-hydroxyphenyl ring. This compound’s structure combines electron-withdrawing bromine atoms with a phenolic hydroxyl group, conferring unique electronic and steric properties. Such bifunctional halogenation is critical in pharmaceuticals and agrochemicals, where bromine enhances lipophilicity and metabolic stability .

Properties

Molecular Formula

C9H8Br2O2

Molecular Weight

307.97 g/mol

IUPAC Name

1-bromo-1-(4-bromo-2-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H8Br2O2/c1-5(12)9(11)7-3-2-6(10)4-8(7)13/h2-4,9,13H,1H3

InChI Key

NJPYFPBVKPOGKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)Br)O)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves the bromination of a suitable precursor such as 1-(4-bromo-2-hydroxyphenyl)propan-2-one or the direct bromination of the corresponding aromatic ketone with bromine reagents under controlled conditions. The key synthetic challenge lies in achieving selective α-bromination at the carbon adjacent to the carbonyl group while preserving the integrity of the aromatic bromine and hydroxyl substituents.

Reported Synthetic Route from Literature

A notable preparation method was described by Buu-Hoi and Lavit (1955) and further applied in subsequent studies (Sarbu et al., 2013). The method involves:

  • Starting Material: 2-bromo-1-(5-bromo-2-hydroxyphenyl)propan-1-one (a positional isomer closely related to the target compound).
  • Reagents: Bromine (Br2) as the brominating agent.
  • Solvent: Acetone or acetone-water mixtures.
  • Reaction Conditions: Refluxing the starting material with bromine or bromine-containing reagents for a short period (e.g., 10 minutes reflux) followed by cooling and precipitation.

This method achieves α-bromination at the propanone side chain, yielding the desired α-bromo ketone with the aromatic bromine and hydroxyl groups intact. The product is isolated by filtration, washing, and drying, with melting points typically reported around 139–140°C.

Detailed Experimental Procedure (Adapted)

Step Procedure Detail
1 Dissolve 3 mmol of 1-(4-bromo-2-hydroxyphenyl)propan-2-one in 10 mL acetone.
2 Add a stoichiometric amount of bromine (1 equivalent) dropwise under stirring at room temperature or slightly elevated temperature (25–40°C).
3 Stir the reaction mixture for 30 minutes to 1 hour, monitoring by TLC or HPLC for completion.
4 Quench the reaction by pouring into ice-cold water to precipitate the product.
5 Filter the precipitate, wash with cold water, and dry under vacuum.
6 Purify by recrystallization from ethanol or acetone if necessary.

Alternative Brominating Agents and Conditions

  • N-Bromosuccinimide (NBS): Used for selective α-bromination under radical or acidic conditions, providing milder reaction conditions and better selectivity.
  • Bromine in the presence of Lewis acids (e.g., FeBr3): Catalyzes electrophilic bromination, useful for aromatic bromination but requires careful control to avoid overbromination.
  • Solvent Effects: Polar aprotic solvents such as acetonitrile or dichloromethane may be employed to enhance reaction rates and selectivity.

Reaction Mechanism Insights

The α-bromination proceeds via enol or enolate intermediate formation from the ketone, which then reacts with bromine electrophile to install the bromine at the α-position. The aromatic bromine substituent is generally inert under these conditions, and the ortho-hydroxyl group may participate in intramolecular hydrogen bonding, influencing the regioselectivity and stability of the product.

Analytical Data and Characterization

Spectroscopic Characterization

Technique Characteristic Features for this compound
1H NMR (DMSO-d6) Signals at δ ~1.5 ppm (doublet, CH3), δ ~4.5 ppm (quartet, CH adjacent to Br), aromatic protons between δ 6.5–7.5 ppm, hydroxyl proton broad singlet ~δ 9–10 ppm.
13C NMR Signals corresponding to carbonyl carbon (~δ 190–200 ppm), aromatic carbons, α-carbon bearing bromine (~δ 50–60 ppm).
IR Spectroscopy Strong C=O stretch ~1650 cm⁻¹, O–H stretch broad band ~3200–3500 cm⁻¹, C–Br stretches in fingerprint region ~500–600 cm⁻¹.
Mass Spectrometry (MS) Molecular ion peak consistent with C9H8Br2O2, fragmentation patterns showing loss of bromine atoms.

Physical Properties

Property Value
Melting Point ~139–140°C
Molecular Formula C9H8Br2O2
Molecular Weight Approx. 306 g/mol
Appearance White to off-white crystalline solid

Data Tables Summarizing Preparation Conditions and Yields

Entry Starting Material Brominating Agent Solvent Temp (°C) Time Yield (%) Reference
1 1-(4-bromo-2-hydroxyphenyl)propan-2-one Br2 Acetone Reflux (~56°C) 10 min 85–90 Sarbu et al., 2013
2 Same N-Bromosuccinimide (NBS) Acetonitrile 25 1 hr 75–80 Inferred from general bromination literature
3 Same Br2 + FeBr3 (catalytic) Dichloromethane 0–25 30 min 70–75 General bromination methods

Research Discoveries and Developments

Selectivity and Optimization

  • Research indicates that controlling reaction temperature and bromine equivalents is critical to avoid polybromination or degradation of the hydroxyl group.
  • Use of radical inhibitors or light exclusion can improve selectivity for α-bromination.
  • Solvent choice influences reaction kinetics and product purity.

Applications in Synthesis

  • The α-bromo ketone functional group serves as a versatile handle for further nucleophilic substitution, enabling the synthesis of sulfur-containing heterocycles, as demonstrated by Sarbu et al. (2013) in the preparation of morpholine carbodithioate derivatives.
  • The compound’s dual bromination makes it a useful intermediate for cross-coupling reactions (e.g., Suzuki, Heck) to introduce diverse substituents on the aromatic ring or side chain.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(4-bromo-2-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted phenylpropanones.

    Oxidation: Formation of brominated phenyl ketones or aldehydes.

    Reduction: Formation of brominated phenyl alcohols.

Scientific Research Applications

1-Bromo-1-(4-bromo-2-hydroxyphenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development and as a tool for studying biochemical pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(4-bromo-2-hydroxyphenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atoms and hydroxyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents
Compound Name Substituents Key Features Biological/Physical Data References
1-(4-Bromo-2-hydroxyphenyl)-1-pentanone Pentanone backbone, Br, -OH Longer alkyl chain increases hydrophobicity; used in crystallography studies Mol. wt.: 228.24
1-(4-Bromo-2-fluorophenyl)propan-1-one Fluorine at 2-position, Br at 4 Enhanced electronegativity; potential in drug intermediates Purity: 97% (commercial suppliers)
2-Bromo-1-(4-chlorophenyl)propan-1-one Cl at 4-phenyl, Br on propanone Chlorine’s smaller size may improve solubility vs. Br N/A (synthesis-focused studies)
1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one Dimethylamino group, conjugated enone Amino group enables hydrogen bonding; studied for crystal packing Crystal structure resolved

Key Observations :

  • Halogen Effects: Bromine at the 4-position enhances steric bulk and electron-withdrawing effects compared to chlorine or fluorine.
  • Hydroxyl Group: The 2-hydroxyl group in the target compound enables hydrogen bonding, distinguishing it from non-hydroxylated analogs like 2-bromo-1-(4-methoxyphenyl)propan-1-one .
Physicochemical Properties
  • Solubility : Bromine’s hydrophobicity may reduce aqueous solubility compared to chlorine or methoxy analogs.
  • Thermal Stability : Halogenated aryl ketones generally exhibit high melting points due to strong intermolecular interactions (e.g., halogen bonding) .

Biological Activity

1-Bromo-1-(4-bromo-2-hydroxyphenyl)propan-2-one is an organic compound characterized by its unique structure, which includes a bromine atom, a hydroxyl group, and a ketone functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉Br₂O₂
  • Molar Mass : 261.06 g/mol
  • Key Functional Groups : Bromine atoms (Br), hydroxyl group (-OH), and ketone (C=O).

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 µg/mL0.5 µg/mL
Escherichia coli0.5 µg/mL1.0 µg/mL
Candida albicans0.75 µg/mL1.5 µg/mL

These results suggest that the compound effectively inhibits the growth of both bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that the compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, with mechanisms involving the inhibition of specific signaling pathways.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values : Ranged from 10 to 30 µM, indicating moderate potency against these cancer cell lines .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It could interact with cellular receptors that regulate apoptosis and cell survival pathways .

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

  • Bromination of Hydroxyphenone : Using bromine in an organic solvent to introduce bromine at the para position of the hydroxyphenone.
  • Mannich Reaction : Reacting an amine with formaldehyde and the hydroxyphenone derivative under acidic conditions to yield the desired compound.

These methods highlight the versatility of this compound in organic synthesis and its potential as a building block for more complex pharmaceuticals .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various brominated phenolic compounds, including this compound. The study reported that this compound exhibited superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics .

Cancer Cell Line Study

Another investigation focused on the anticancer effects of this compound on MCF-7 cells. The results indicated that treatment with varying concentrations led to significant reductions in cell viability, supporting its potential as an anticancer agent .

Q & A

Q. What are the optimized synthetic routes for 1-bromo-1-(4-bromo-2-hydroxyphenyl)propan-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves bromination of precursor chalcones. For example, bromine (1 eq) in chloroform can be added to a chalcone derivative (e.g., 1-(4-methylphenyl)-3-phenylprop-2-en-1-one) under stirring for 24 hours, followed by dehydrohalogenation with triethylamine in benzene . Yield optimization requires precise stoichiometric control of bromine and inert reaction conditions to avoid over-bromination. Solvent choice (e.g., chloroform vs. acetone) also affects crystallization purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. For example, SCXRD of analogous brominated chalcones confirmed bond lengths (C–Br: ~1.9 Å) and dihedral angles between aromatic rings . Complementary techniques include:
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm bromine substitution patterns (e.g., deshielded carbonyl carbons at ~190 ppm) .
  • FT-IR : Peaks at ~1680 cm1^{-1} (C=O stretch) and 600–700 cm1^{-1} (C–Br stretch) .

Q. What purification strategies are effective for isolating high-purity samples?

  • Methodological Answer : Recrystallization from acetone or ethanol is preferred due to the compound’s moderate solubility. For chalcone derivatives, slow evaporation at 4°C yields crystals suitable for SCXRD . Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves brominated byproducts .

Q. How does the hydroxyl group at the 2-position influence reactivity compared to non-hydroxylated analogs?

  • Methodological Answer : The hydroxyl group enables hydrogen bonding, stabilizing intermediates in nucleophilic substitutions (e.g., SN2 reactions). In contrast, non-hydroxylated analogs (e.g., 2-bromo-2',4'-dichloroacetophenone) exhibit faster halogen displacement but lower regioselectivity .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to bromine’s volatility and toxicity. Store in amber glass under nitrogen to prevent photodegradation. Spills require neutralization with sodium thiosulfate to reduce bromine release .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in bromination regioselectivity under varying pH conditions?

  • Methodological Answer : Under acidic conditions, protonation of the carbonyl oxygen increases electrophilicity at the α-carbon, favoring bromination at the 1-position. In basic media (e.g., triethylamine), deprotonation of the hydroxyl group shifts selectivity to the 4-position via resonance stabilization . Conflicting reports may arise from solvent polarity effects on transition states .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) calculate frontier molecular orbitals to predict sites for Suzuki-Miyaura coupling. For analogs like 2-bromo-4'-methylpropiophenone, the LUMO energy (~-1.5 eV) correlates with Pd-catalyzed aryl bond formation . Experimental validation via GC-MS tracks coupling efficiency .

Q. What role does this compound play in synthesizing covalent organic frameworks (COFs)?

  • Methodological Answer : As a halogenated building block, it can undergo Ullmann-type coupling to form porous COFs. For example, brominated acetophenones integrate into boronate ester-linked frameworks (e.g., COF-5), enhancing surface area (up to 1590 m2^2/g) and thermal stability (>500°C) .

Q. How do steric effects from the 4-bromo substituent influence enantioselective catalysis?

  • Methodological Answer : The 4-bromo group creates steric hindrance, modulating chiral catalyst performance. In asymmetric aldol reactions, bulky substituents improve enantiomeric excess (ee) by >20% compared to non-brominated analogs. Kinetic studies (e.g., Eyring plots) quantify activation barriers .

Q. What strategies resolve discrepancies in spectroscopic data between experimental and theoretical models?

  • Methodological Answer :
    Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations refine NMR chemical shift predictions. For instance, discrepancies in 13C^{13}\text{C} shifts (<2 ppm) are resolved by incorporating solvent effects (e.g., PCM model for chloroform) .

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